molecular formula C8H10N3+ B1194302 1-Cyano-4-dimethylaminopyridinium CAS No. 59016-55-6

1-Cyano-4-dimethylaminopyridinium

Numéro de catalogue: B1194302
Numéro CAS: 59016-55-6
Poids moléculaire: 148.19 g/mol
Clé InChI: AIHDUTVBOYDXOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (often abbreviated as CDAP in literature) is a cyanylating agent widely employed in organic synthesis and bioconjugation. Its molecular formula is C₈H₁₀BF₄N₃, with a molecular weight of 234.99 g/mol . CDAP activates hydroxyl-containing molecules, such as polysaccharides, by introducing cyanate groups, enabling subsequent conjugation to proteins or other nucleophiles. This property has made it indispensable in vaccine development, particularly for synthesizing protein-polysaccharide conjugate vaccines (e.g., pneumococcal and meningococcal vaccines) . CDAP operates under mild aqueous conditions (pH 8–9) and is favored for its selectivity and reduced toxicity compared to traditional agents like cyanogen bromide .

Q & A

Basic Research Questions

Q. What are the primary research applications of 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) in vaccine development?

CDAP is widely used to activate hydroxyl groups on polysaccharides for covalent conjugation to carrier proteins, forming glycoconjugate vaccines. This method avoids harsh conditions (e.g., cyanogen bromide) and preserves polysaccharide integrity. The activation involves CDAP-mediated cyanylation of polysaccharide hydroxyls, followed by coupling with linkers like adipic dihydrazide (ADH) and subsequent protein conjugation. This approach enhances immunogenicity while retaining antigenicity .

Q. How is CDAP employed in synthesizing allylic isocyanates from allylic alcohols?

CDAP serves as a cost-effective reagent for [1,3]-transposition reactions, converting allylic alcohols to rearranged allylic isocyanates. The protocol involves reacting allylic alcohols with CDAP bromide under mild conditions, yielding cyclic allylic isocyanates with high regioselectivity. This method avoids toxic intermediates and reduces reaction steps compared to traditional Ichikawa protocols .

Q. What safety precautions are critical when handling CDAP?

CDAP requires storage at –20°C to prevent degradation. Handling must occur in a fume hood with PPE (gloves, lab coat, eye protection). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. CDAP’s Material Safety Data Sheet (MSDS) emphasizes avoiding inhalation or ingestion due to potential respiratory and dermal hazards .

Advanced Research Questions

Q. What analytical methods quantify CDAP-mediated polysaccharide activation efficiency?

Activation efficiency is assessed via:

  • Colorimetric assays : Measure free cyanate release using 2,4,6-trinitrobenzenesulfonic acid (TNBSA).
  • HPLC-SEC : Monitor molecular weight shifts post-activation.
  • NMR spectroscopy : Detect cyanate ester formation (e.g., 13C-NMR for carbonyl signals).
    Studies report optimal activation at pH 8.5–9.0 with a 1:1 (w/w) CDAP:polysaccharide ratio .

Table 1: Activation Efficiency Under Varying Conditions

pHCDAP:Polysaccharide RatioActivation Yield (%)
7.51:145–50
8.51:185–90
9.01:180–85

Q. How do reaction conditions influence cysteine cyanylation in proteins using CDAP?

CDAP selectively cyanylates free cysteine thiols (not disulfide-bound) for structural studies. Key factors:

  • pH : Alkaline conditions (pH 9–10) enhance reactivity.
  • Temperature : 25°C for 30 minutes maximizes modification.
  • Reagent ratio : 10-fold molar excess of CDAP over protein.
    Post-cyanylation, alkaline cleavage at modified cysteines generates protein fragments analyzable via MALDI-TOF or LC-MS (e.g., observed mass shifts of +25 Da per modified cysteine) .

Q. What mechanistic insights explain CDAP’s [1,3]-transposition reactivity in allylic alcohol rearrangements?

The reaction proceeds via a transient cyanate intermediate, where CDAP acts as a "cyano source." The mechanism involves:

Nucleophilic attack by the allylic alcohol on CDAP’s cyano group.

Formation of a six-membered cyclic transition state.

[1,3]-Rearrangement to yield the isocyanate.
Kinetic studies suggest rate-limiting steps depend on solvent polarity and steric hindrance at the allylic position .

Q. How does CDAP compare to cyanogen bromide (CNBr) in polysaccharide activation?

ParameterCDAPCNBr
ToxicityLowHigh (generates HCN gas)
Activation pH8.5–9.011–12
Polysaccharide IntegrityPreservedRisk of depolymerization
Conjugation Yield80–90%60–70%
CDAP is favored for sensitive polysaccharides (e.g., pneumococcal serotypes) due to milder conditions .

Q. Methodological Best Practices

  • Vaccine Conjugation : After CDAP activation, use size-exclusion chromatography (Superdex 200) and anion-exchange membranes to remove unreacted protein/polysaccharide .
  • Cyanylation Optimization : Pre-reduce proteins with TCEP to ensure free thiol availability before CDAP treatment .
  • Storage : Aliquot CDAP in anhydrous DMF or acetonitrile and store at –20°C to prevent hydrolysis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key cyanylating agents and their properties relative to CDAP:

Compound Name Toxicity Reaction Conditions Applications Advantages/Disadvantages
CDAP Harmful (non-toxic) Aqueous, pH 8–9, 4°C Polysaccharide activation, vaccine conjugates, protein cleavage High selectivity, aqueous compatibility, moderate toxicity
Cyanogen Bromide (BrCN) Highly toxic Harsh (acidic, organic solvents) Protein cleavage, peptide synthesis High reactivity but hazardous; leaves non-native residues
Diethyl Phosphorocyanidate (DEPC) Toxic Organic solvents Cyanylation of alcohols, amines High reactivity but limited to non-aqueous systems
4-Nitrophenyl Cyanate Moderate toxicity Requires acetone (water-insoluble) Surface activation, small-molecule conjugation Limited solubility; less efficient in aqueous reactions
N-Cyanotriethylammonium Bromide Moderate toxicity Aqueous/organic mixtures Polymer functionalization Lower selectivity compared to CDAP
N-Cyanosuccinimide Low toxicity (predicted) Mild conditions Emerging use in bioconjugation Potential future alternative; limited data

Detailed Research Findings

Efficiency in Polysaccharide Activation

CDAP outperforms traditional agents in activating polysaccharides for vaccine conjugates. For example:

  • CDAP achieves >80% coupling efficiency for pneumococcal polysaccharide-protein conjugates under mild conditions (50 mM HEPES, pH 8), whereas cyanogen bromide requires acidic conditions and results in <60% efficiency due to polymer degradation .
  • CDAP-activated polysaccharides exhibit selective crosslinking with lysine residues on proteins, minimizing side reactions .

Toxicity Profiles

Stability and Reaction Kinetics

  • CDAP reacts within 1–2 minutes at 4°C, enabling rapid activation of polysaccharides .
  • Its tetrafluoroborate counterion enhances stability in aqueous solutions, whereas N-cyanotriethylammonium bromide degrades rapidly in water .

Propriétés

Numéro CAS

59016-55-6

Formule moléculaire

C8H10N3+

Poids moléculaire

148.19 g/mol

Nom IUPAC

4-(dimethylamino)pyridin-1-ium-1-carbonitrile

InChI

InChI=1S/C8H10N3/c1-10(2)8-3-5-11(7-9)6-4-8/h3-6H,1-2H3/q+1

Clé InChI

AIHDUTVBOYDXOW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=[N+](C=C1)C#N

SMILES canonique

CN(C)C1=CC=[N+](C=C1)C#N

Key on ui other cas no.

59016-55-6

Synonymes

1-cyano-4-dimethylaminopyridinium
1-cyano-4-dimethylaminopyridinium tetrafluoroborate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.